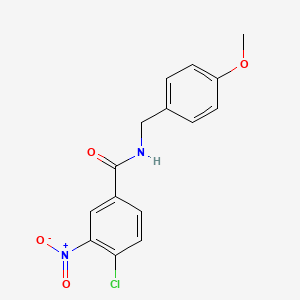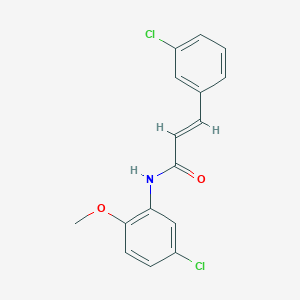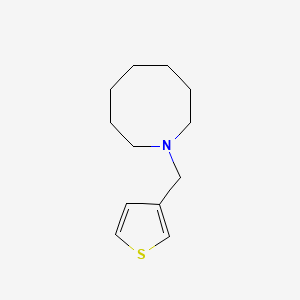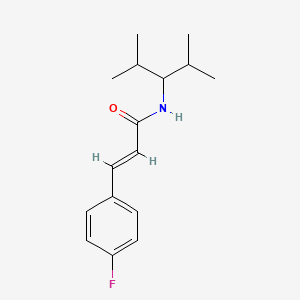![molecular formula C16H15NO5S B5745513 2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
2-[acetyl(phenylsulfonyl)amino]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Acetyl(phenylsulfonyl)amino]phenyl acetate, commonly known as APSA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of APSA-1 involves the inhibition of various enzymes and signaling pathways in cells. APSA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. APSA-1 also inhibits the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, APSA-1 has been found to modulate the activity of ion channels in neurons, which can affect synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
APSA-1 has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, APSA-1 induces apoptosis and blocks the cell cycle, leading to decreased cell proliferation and growth. In neurons, APSA-1 enhances synaptic plasticity and improves cognitive function. In immune cells, APSA-1 modulates the immune response and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
APSA-1 has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, APSA-1 also has some limitations, such as its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on APSA-1. One potential area of research is the development of APSA-1 analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential therapeutic applications of APSA-1 in various diseases, including cancer, neurological disorders, and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of APSA-1 and its effects on various cell types and tissues.
Méthodes De Synthèse
The synthesis of APSA-1 involves the reaction of 2-aminophenyl acetate with acetic anhydride and phenylsulfonyl chloride. The reaction takes place in the presence of a base such as pyridine or triethylamine and a solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
APSA-1 has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, APSA-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking the cell cycle. In neuroscience, APSA-1 has been found to enhance synaptic plasticity and improve cognitive function. In immunology, APSA-1 has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
[2-[acetyl(benzenesulfonyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12(18)17(23(20,21)14-8-4-3-5-9-14)15-10-6-7-11-16(15)22-13(2)19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSCGDULEKWVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)


![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)


![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)